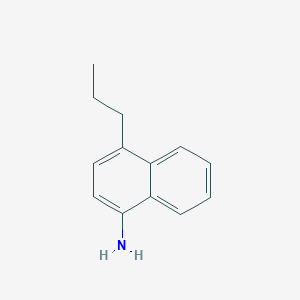

4-Propylnaphthalen-1-amine

Description

Properties

IUPAC Name |

4-propylnaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-2-5-10-8-9-13(14)12-7-4-3-6-11(10)12/h3-4,6-9H,2,5,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMSCGHUSKOOSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C2=CC=CC=C12)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Characterization Techniques and Spectroscopic Analysis of Naphthylamine Derivatives

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule. For 4-propylnaphthalen-1-amine (C₁₃H₁₅N), the exact mass can be calculated and compared to the experimental value to confirm its molecular formula. scispace.com The calculated exact mass for the neutral molecule is 185.1204.

MALDI-TOF is a soft ionization technique that is particularly useful for the analysis of non-volatile and thermally labile molecules. While often used for large biomolecules, it can also be applied to smaller organic molecules, including aromatic amines. ias.ac.in In the context of this compound, MALDI-TOF would be expected to produce a strong signal for the protonated molecule [M+H]⁺. The fragmentation of naphthylamines in mass spectrometry often involves the loss of the alkyl chain. For this compound, a likely fragmentation pathway would involve the loss of an ethyl radical (•C₂H₅) to form a stable benzylic-type cation.

Plausible Fragmentation of this compound in Mass Spectrometry

| Ion | m/z (nominal) | Description |

|---|---|---|

| [C₁₃H₁₅N]⁺ | 185 | Molecular Ion |

| [C₁₁H₁₀N]⁺ | 156 | Loss of ethyl radical (•C₂H₅) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. acs.org These methods are excellent for identifying the presence of specific functional groups. core.ac.uk

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. libretexts.org C-H stretching vibrations of the aromatic ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl group appear just below 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene (B1677914) ring are found in the 1500-1600 cm⁻¹ region. The N-H bending vibration usually gives rise to a band around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C=C stretching modes of the naphthalene ring would be expected to produce strong Raman signals. The "ring breathing" mode of the naphthalene skeleton is also a characteristic and often intense band in the Raman spectrum. ias.ac.in

Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 | IR |

| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | Stretch | 2850 - 2960 | IR, Raman |

| C=C (Aromatic) | Stretch | 1500 - 1600 | IR, Raman |

| N-H | Bend (Scissoring) | 1590 - 1650 | IR |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Property Research

Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful non-destructive techniques used to investigate the photophysical properties of molecules like this compound. These methods provide insights into the electronic transitions and de-excitation pathways of a molecule upon interaction with light.

Naphthylamine derivatives are known to exhibit interesting photophysical properties due to the presence of the naphthalene chromophore. sciforum.net The electronic absorption spectra of these compounds are characterized by distinct bands corresponding to π-π* transitions within the aromatic system. mdpi.com For instance, 1-naphthylamine (B1663977) displays an absorption maximum around 313-320 nm. researchgate.net The introduction of an alkyl group, such as the propyl group in this compound, is expected to cause a slight red-shift (bathochromic shift) in the absorption maxima due to its electron-donating nature, which influences the energy of the molecular orbitals.

Fluorescence spectroscopy is particularly sensitive to the molecular environment and substitution patterns. drawellanalytical.com Naphthylamine derivatives often exhibit fluorescence with large Stokes shifts, a phenomenon that is highly sensitive to solvent polarity. acs.orgconsensus.app This solvatochromism arises from the change in the dipole moment of the molecule upon excitation. The fluorescence emission of 1-naphthylamine derivatives can be influenced by the nature and position of substituents on the naphthalene ring. researchgate.net For this compound, one would anticipate a strong fluorescence emission, the characteristics of which (e.g., quantum yield and lifetime) would be dependent on the solvent environment.

Table 1: Illustrative Photophysical Data for Related Naphthylamine Derivatives This table presents data for related compounds to illustrate the expected photophysical properties of this compound, as specific data for this compound is not readily available in the cited literature.

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent |

| 1-Naphthylamine | 320 | 388 | Cyclohexane |

| N-Phenyl-1-naphthylamine | ~340 | ~420 | Phospholipid Membranes nih.gov |

| 1-Naphthylamine-4-sulfonate | Not specified | Emission changes with cyclodextrin (B1172386) inclusion | Aqueous researchgate.net |

X-ray Crystallography for Solid-State Structural Determination of Naphthylamine Derivatives

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. bioscience.fi This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of naphthylamine derivatives.

Table 2: Example Crystallographic Data for a Schiff Base Derived from 1-Naphthylamine This table provides data for a related compound to illustrate the type of information obtained from X-ray crystallography, as specific data for this compound is not available in the cited literature. The data is for 1-(4-chlorophenyl)-N-(2,6-diisopropylphenyl)methanimine, a compound with a different substitution pattern but demonstrating the principles of crystallographic analysis of aromatic amines. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P21/n researchgate.net |

| a (Å) | 7.28280(10) researchgate.net |

| b (Å) | 9.94270(10) researchgate.net |

| c (Å) | 24.0413(2) researchgate.net |

| β (°) | 97.0120(10) researchgate.net |

| Volume (ų) | 1727.83(3) researchgate.net |

Chromatographic Methods with Derivatization for Quantitative Analysis of Naphthylamines

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable for the separation and quantitative analysis of aromatic amines. Due to the polarity and sometimes low volatility of these compounds, derivatization is often employed to improve their chromatographic behavior and detection sensitivity. nih.gov

Gas chromatography is a powerful technique for separating volatile compounds. However, primary aromatic amines like this compound can exhibit poor peak shapes and thermal instability during GC analysis. Derivatization of the amine group is a common strategy to overcome these issues by increasing volatility and thermal stability. researchgate.net

Several derivatization reagents are available for amines, including silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), acylating agents (e.g., pentafluoropropionic anhydride (B1165640) - PFPA), and chloroformates (e.g., isobutyl chloroformate - IBCF). chrom-china.comcoresta.orgresearchgate.netresearchgate.net The choice of reagent depends on the specific analytical requirements, such as the desired sensitivity and the detector being used (e.g., Flame Ionization Detector - FID, Mass Spectrometry - MS). For instance, derivatization with fluorinated reagents like PFPA significantly enhances the response of an Electron Capture Detector (ECD) or allows for sensitive detection by GC-MS in negative chemical ionization (NCI) mode. coresta.orgnih.gov

Table 3: Common GC Derivatization Reagents for Aromatic Amines

| Derivatization Reagent | Abbreviation | Target Functional Group | Resulting Derivative |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -NH₂ | Trimethylsilyl (TMS) derivative |

| Pentafluoropropionic Anhydride | PFPA | -NH₂ | Pentafluoropropionyl derivative coresta.org |

| Isobutyl Chloroformate | IBCF | -NH₂ | Isobutyloxycarbonyl (isoBOC) derivative researchgate.netresearchgate.net |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. thermofisher.com For the analysis of aromatic amines, reversed-phase HPLC is commonly employed. researchgate.net

To enhance the detectability of naphthylamines, especially at trace levels, pre-column or post-column derivatization with a chromophoric or fluorophoric reagent is often performed. researchgate.net This involves reacting the amine with a reagent that introduces a highly absorbing (chromophore) or fluorescent (fluorophore) tag onto the molecule. This significantly improves the sensitivity of UV-Vis or fluorescence detectors. nih.govresearchgate.net

Common derivatizing reagents for HPLC analysis of amines include dansyl chloride, dabsyl chloride, and 9-fluorenylmethyl chloroformate (FMOC-Cl). nih.gov The choice of reagent depends on the desired detection wavelength and sensitivity. The separation of the resulting derivatives is typically achieved on a C8 or C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer solution. nih.govnih.gov

Table 4: Common HPLC Derivatization Reagents for Aromatic Amines

| Derivatization Reagent | Abbreviation | Detection Method |

| Dansyl Chloride | DNS-Cl | Fluorescence nih.gov |

| Dabsyl Chloride | - | UV-Vis nih.gov |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Fluorescence nih.gov |

| 2-(9-Carbazole)-ethyl-chloroformate | CEOC | Fluorescence researchgate.net |

Theoretical and Computational Chemistry Studies of 4 Propylnaphthalen 1 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and predicting the reactivity of organic molecules. For 4-Propylnaphthalen-1-amine, DFT methods can provide significant insights into its molecular geometry, conformational preferences, and the distribution of its frontier molecular orbitals, which are crucial for understanding its chemical behavior.

Geometry Optimization and Conformational Analysis of this compound

The geometry optimization of this compound is the first step in any computational study, aiming to find the lowest energy arrangement of its atoms. This is typically performed using a functional, such as B3LYP, combined with a basis set like 6-31G*, which provides a good balance between accuracy and computational cost for organic molecules. researchgate.netresearchgate.netinpressco.comresearchgate.net

The conformational landscape of this compound is primarily dictated by the orientation of the propyl group at the C4 position and the amino group at the C1 position relative to the naphthalene (B1677914) ring. The rotation around the C4-C(propyl) and C1-N bonds gives rise to various conformers. The steric hindrance between the peri-protons and the substituents can influence the planarity of the naphthalene ring system. nih.gov

For the propyl group, different staggered conformations (anti and gauche) will have distinct energies. The most stable conformer would likely have the propyl chain oriented to minimize steric interactions with the adjacent peri-hydrogen atom. Similarly, the amino group can exhibit pyramidalization at the nitrogen atom, and its orientation relative to the ring is also of interest. researchgate.net

Interactive Data Table: Calculated Geometrical Parameters for a Representative Conformer of this compound

Below is a hypothetical table of optimized geometrical parameters for the most stable conformer of this compound, calculated at the B3LYP/6-31G* level of theory. Due to the absence of specific literature data for this molecule, these values are representative based on studies of similar substituted naphthalenes.

| Parameter Type | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C1-N | 1.39 Å |

| Bond Length | C4-C(propyl) | 1.51 Å |

| Bond Angle | C2-C1-N | 121.5° |

| Bond Angle | C3-C4-C(propyl) | 122.0° |

| Dihedral Angle | C2-C1-N-H | 30.0° |

| Dihedral Angle | C3-C4-C(propyl)-C(propyl) | 65.0° (gauche) |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.netresearchgate.netyoutube.comscience.gov

For this compound, the amino group, being an electron-donating group, is expected to raise the energy of the HOMO and increase its electron density. The propyl group, a weakly electron-donating alkyl group, will have a more modest effect. The HOMO is likely to be localized over the naphthalene ring and the nitrogen atom of the amino group, making these sites susceptible to electrophilic attack. The LUMO, on the other hand, would be distributed over the aromatic system.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical hardness, and electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity. scielo.org.mx

Interactive Data Table: Calculated FMO Energies and Reactivity Descriptors for this compound

The following table presents hypothetical values for the FMO energies and global reactivity descriptors for this compound, based on DFT calculations. These values are illustrative and derived from trends observed in related aromatic amines.

| Descriptor Type | Parameter | Calculated Value (eV) |

|---|---|---|

| Energy | EHOMO | -5.20 |

| Energy | ELUMO | -0.85 |

| Energy | HOMO-LUMO Gap (ΔE) | 4.35 |

| Reactivity Descriptor | Ionization Potential (I) ≈ -EHOMO | 5.20 |

| Reactivity Descriptor | Electron Affinity (A) ≈ -ELUMO | 0.85 |

| Reactivity Descriptor | Chemical Hardness (η) = (I-A)/2 | 2.175 |

| Reactivity Descriptor | Electrophilicity Index (ω) = μ²/2η | 2.09 |

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that are often difficult to probe experimentally.

Investigation of Nucleophilic Substitution Pathways involving Naphthylamines

Naphthylamines can participate in nucleophilic substitution reactions, either as the nucleophile (through the amino group) or as the substrate (if a suitable leaving group is present on the naphthalene ring). Computational studies can elucidate the preferred pathways for such reactions. For instance, in aromatic nucleophilic substitution (SNAAr) reactions, the formation of a Meisenheimer complex is a key intermediate. The stability of this complex, which can be calculated using DFT, is crucial in determining the reaction rate. scirp.orgscirp.orgkg.ac.rsfrontiersin.orgnih.gov

Transition State Analysis and Reaction Coordinate Mapping

Identifying the transition state (TS) is fundamental to understanding the kinetics of a reaction. A transition state is a first-order saddle point on the potential energy surface. Computational methods can locate the TS structure and calculate its energy, which allows for the determination of the activation energy barrier. Reaction coordinate mapping, also known as an intrinsic reaction coordinate (IRC) calculation, can then be performed to confirm that the identified TS connects the reactants and products. researchgate.netnih.gov

For a hypothetical nucleophilic substitution on a derivative of this compound, the reaction coordinate would trace the approach of the nucleophile, the formation of the intermediate complex, and the departure of the leaving group.

Role of Intramolecular Hydrogen Bonding in Naphthylamine Reactivity

Intramolecular hydrogen bonding can play a significant role in the reactivity of naphthylamine derivatives, particularly in stabilizing intermediates and transition states. In the case of this compound, if a substituent capable of acting as a hydrogen bond acceptor is present at the 5-position, an intramolecular hydrogen bond with the amino group's hydrogen could form. This interaction can influence the molecule's conformation and electronic properties.

The strength and nature of such hydrogen bonds can be analyzed using computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. nih.govijnc.irresearchgate.netchemrxiv.orgrsc.orgresearchgate.net QTAIM analysis, for instance, can identify bond critical points (BCPs) associated with hydrogen bonds and the electron density at these points can be correlated with the bond's strength. NBO analysis can reveal stabilizing charge transfer interactions associated with the hydrogen bond. nih.gov

In the context of a reaction, an intramolecular hydrogen bond could pre-organize the molecule for a reaction or stabilize a charged intermediate, thereby lowering the activation energy. For example, in a nucleophilic substitution reaction, a hydrogen bond could stabilize the developing negative charge in the Meisenheimer intermediate. scirp.orgscirp.org

Prediction and Analysis of Spectroscopic Properties through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound. These predictions are crucial for structural elucidation and for understanding the electronic environment of the molecule.

Vibrational (Infrared and Raman) Spectroscopy: Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. For this compound, these calculations would help in assigning the characteristic vibrational modes, such as the N-H stretching of the amine group, the C-H stretching of the aromatic and propyl groups, and the complex fingerprint region associated with the naphthalene skeleton.

Electronic (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netresearchgate.netnih.govnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These electronic transitions are typically π → π* in nature for aromatic systems and are influenced by the substituents on the naphthalene ring.

Illustrative Predicted Spectroscopic Data for this compound:

The following table presents hypothetical, yet representative, spectroscopic data for this compound that would be expected from computational predictions.

| Spectroscopic Technique | Predicted Parameter | Expected Value/Range | Notes |

| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: 6.5-8.0 ppm | The electron-donating amino group would shield adjacent protons, shifting them upfield. |

| Propyl Group Protons: 0.9-2.8 ppm | |||

| Amino Group Protons: 3.5-4.5 ppm | |||

| ¹³C NMR | Chemical Shift (δ) | Aromatic Carbons: 110-150 ppm | The carbon attached to the amino group would be significantly shielded. |

| Propyl Group Carbons: 10-40 ppm | |||

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | N-H Stretch: 3300-3500 cm⁻¹ | Characteristic of the primary amine group. |

| Aromatic C-H Stretch: 3000-3100 cm⁻¹ | |||

| Aliphatic C-H Stretch: 2850-2960 cm⁻¹ | |||

| UV-Vis Spectroscopy | λmax | ~250 nm and ~320 nm | Typical for substituted naphthalenes, representing π → π* transitions. |

Studies on Substituent Effects and Aromaticity in Naphthalene Systems

Substituent Effects: The amino group (-NH₂) is a strong electron-donating group through resonance, which increases the electron density on the naphthalene ring, particularly at the ortho and para positions. The propyl group (-CH₂CH₂CH₃) is a weak electron-donating group through induction. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can be used to quantify the charge distribution and delocalization of electrons within the molecule. researchgate.net These studies would likely show a significant increase in negative charge on the carbon atoms of the naphthalene ring due to the amino substituent.

Aromaticity: Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. nih.gov Several computational methods can be used to quantify aromaticity. These include magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS) calculations, and electronic criteria, based on the delocalization of π-electrons. For this compound, NICS calculations would likely show that the substituted ring retains a high degree of aromaticity, although the electron-donating substituents might cause some local variations in the magnetic shielding within the ring. Studies on substituted naphthalenes have shown that the aromaticity can be influenced by the nature of the substituents. lboro.ac.uk

Illustrative Data on Substituent Effects and Aromaticity:

| Parameter | Computational Method | Expected Finding for this compound |

| Atomic Charges | Natural Bond Orbital (NBO) Analysis | Increased negative charge on the naphthalene ring, especially at positions ortho and para to the amino group. |

| Aromaticity Index | Nucleus-Independent Chemical Shift (NICS) | Negative NICS values inside the rings, indicative of sustained aromatic character. |

| Bond Lengths | Geometry Optimization | Slight alterations in C-C bond lengths within the naphthalene ring compared to unsubstituted naphthalene, reflecting the electronic influence of the substituents. |

Computational Approaches for Understanding Chemical Transformations of Amines

Computational chemistry offers valuable tools for investigating the mechanisms and kinetics of chemical reactions involving amines. acs.orgacs.orgnih.gov For this compound, these approaches can be used to model various transformations, such as oxidation, electrophilic substitution, and other reactions characteristic of aromatic amines.

Reaction Mechanism Studies: By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and reaction products. This allows for a detailed elucidation of the reaction mechanism. For instance, the oxidation of the amino group in this compound could be modeled to understand the formation of different oxidation products.

Reactivity Indices: Conceptual Density Functional Theory (CDFT) provides a framework for defining and calculating various reactivity indices, such as the Fukui function and local softness. nih.gov These indices can predict the most reactive sites in a molecule. For this compound, these calculations would likely indicate that the amino group and specific positions on the naphthalene ring are susceptible to electrophilic attack.

Predictive Modeling of Degradation: Computational models can be developed to predict the degradation rates and pathways of amines. acs.orgnih.gov These models often use quantitative structure-property relationship (QSPR) approaches, which correlate molecular descriptors with experimental data. While specific degradation studies on this compound are not available, the methodologies from studies on other amines could be applied to predict its environmental fate and stability.

Q & A

Q. Answer :

- Naphthalene Core Functionalization : Start with naphthalen-1-amine derivatives (e.g., halogenated precursors like 1-chloronaphthalen-2-amine ). Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the propyl group.

- Reductive Amination : React 4-propylnaphthalen-1-one with ammonia under hydrogenation (e.g., H₂/Pd-C or NaBH₄ with NH₃) .

- Optimization : Vary temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., 5–10 mol% Pd) to maximize yield. Monitor via TLC/HPLC .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Q. Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic proton splitting and propyl chain integration) .

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NH₂ or propyl groups) .

- HPLC-PDA : Assess purity (>95%) with reverse-phase C18 columns and UV detection at λ = 254 nm .

Advanced: How can computational methods (e.g., DFT) predict the regioselectivity of electrophilic substitution in this compound?

Q. Answer :

- DFT Modeling : Calculate Fukui indices to identify electron-rich positions (e.g., para/ortho to the amine group) for electrophilic attack. Compare with experimental results (e.g., bromination or nitration) .

- Solvent Effects : Simulate solvent interactions (PCM model) to predict reaction pathways. Validate with kinetic studies in polar vs. nonpolar solvents .

Advanced: How do steric and electronic effects of the propyl group influence the compound’s stability under oxidative conditions?

Q. Answer :

- Oxidative Stability Testing : Expose the compound to H₂O₂ or KMnO₄ and monitor degradation via GC-MS. Compare with analogs (e.g., methyl or ethyl derivatives) .

- Electronic Analysis : Use Hammett constants (σ) to correlate substituent effects with degradation rates. The propyl group’s +I effect may stabilize the amine group .

Advanced: How can contradictory literature data on the compound’s solubility in polar solvents be resolved?

Q. Answer :

- Controlled Solubility Studies : Measure solubility in DMSO, water, and ethanol at 25°C using gravimetric or UV-vis methods. Report pH and ionic strength .

- Molecular Dynamics (MD) : Simulate solvent interactions to explain discrepancies (e.g., aggregation in aqueous solutions) .

Basic: What protocols ensure safe handling and storage of this compound in laboratory settings?

Q. Answer :

- Storage : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent oxidation .

- Safety : Use fume hoods for synthesis; monitor air quality with FTIR for amine vapors. Refer to SDS guidelines for spill management .

Advanced: What catalytic systems (e.g., transition metals) enable selective C–H functionalization of this compound?

Q. Answer :

- Palladium Catalysis : Use Pd(OAc)₂ with ligands (e.g., PPh₃) for C–H dimethylamination (DMF as amine source) .

- Photoredox Catalysis : Apply Ru(bpy)₃²⁺ under blue LED for radical-mediated functionalization (e.g., trifluoromethylation) .

Advanced: How can isotopic labeling (e.g., ¹⁵N) aid in tracking metabolic pathways of this compound in pharmacological studies?

Q. Answer :

- Synthesis of ¹⁵N-Labeled Analog : Replace NH₃ with ¹⁵NH₃ during reductive amination .

- Mass Spectrometry Imaging (MSI) : Track labeled metabolites in tissue sections to map bioavailability and degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.